

Spectroscopic Analysis of 2,3,5-Trichloroisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2,3,5-Trichloroisonicotinic acid*

Cat. No.: B1337485

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Disclaimer: Extensive searches of public spectroscopic databases and chemical literature did not yield experimentally obtained NMR, IR, and mass spectrometry data for **2,3,5-trichloroisonicotinic acid**. The following data is a theoretical prediction based on the chemical structure and established spectroscopic principles.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,3,5-trichloroisonicotinic acid**, alongside generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3,5-trichloroisonicotinic acid**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	H-6
~13-14	Broad Singlet	1H	COOH

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O
~152	C-2
~148	C-6
~140	C-4
~135	C-3
~125	C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1550	Medium	C=C/C=N stretch (aromatic ring)
~1300	Medium	C-O stretch
800-700	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
225/227/229	High	[M] ⁺ (Molecular ion with chlorine isotopes)
180/182/184	Medium	[M-COOH] ⁺
145/147	Medium	[M-COOH-Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as **2,3,5-trichloroisonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2,3,5-trichloroisonicotinic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:

- Acquire the ^1H spectrum using a standard pulse sequence.
- Set appropriate parameters, including spectral width, acquisition time, and number of scans.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
 - Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans will be required compared to ^1H NMR.
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Collection:
 - Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of solid **2,3,5-trichloroisonicotinic acid** onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.
- Clean the ATR crystal and anvil thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

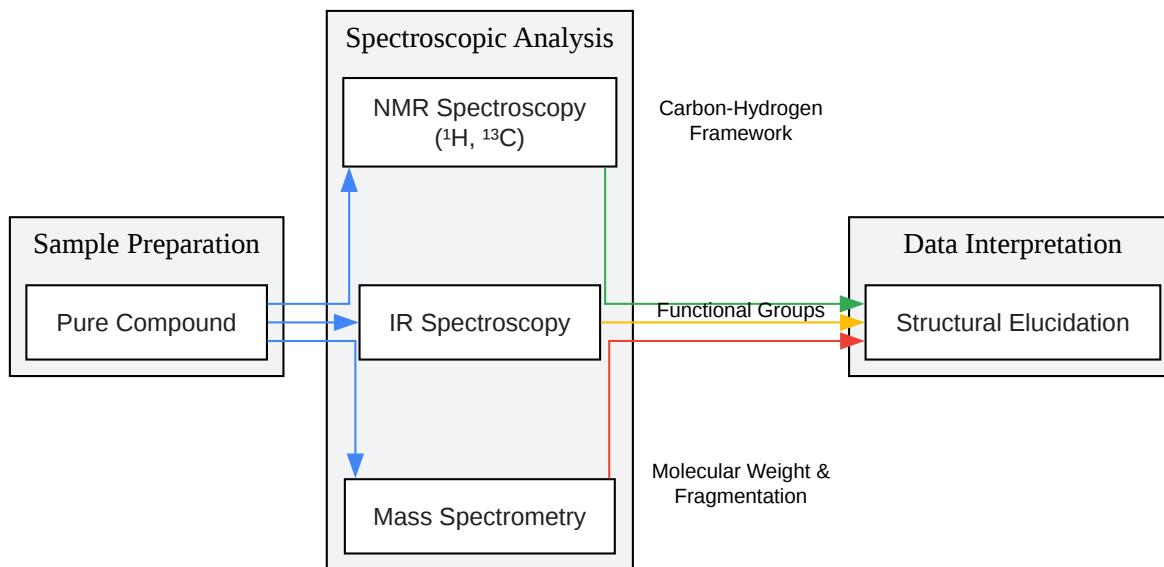
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis:
 - The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The ions are separated based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.



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